
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine, also known as PD-0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It is a potent and selective inhibitor of MEK1/2, which are kinases that activate ERK1/2. PD-0325901 has been extensively studied in preclinical models and has shown promising results in cancer treatment.
Mecanismo De Acción
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine targets the MAPK pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2. The MAPK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a common feature of many cancers. By inhibiting MEK1/2, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine blocks the downstream signaling of the MAPK pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for MEK1/2, which makes it an ideal tool for studying the MAPK pathway. However, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It has a short half-life in vivo, which limits its efficacy in animal models. It is also not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.
Direcciones Futuras
For 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine include the development of more potent and selective MEK inhibitors, the identification of biomarkers that can predict response to MEK inhibitors, and the combination of MEK inhibitors with other targeted therapies to improve efficacy and overcome resistance. In addition, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine may have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases, where the MAPK pathway is dysregulated.
Métodos De Síntesis
The synthesis of 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloromethyl-1,3,5-triazine-2,4-diamine with phenol in the presence of a base. The reaction yields 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine in high purity and yield. The synthesis method has been optimized to produce 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine on a large scale for preclinical and clinical studies.
Aplicaciones Científicas De Investigación
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models, including cell lines and animal models. It has shown promising results in the treatment of various cancers, including melanoma, pancreatic cancer, and lung cancer. 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-13-8(14-10(12)15-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJTOQFVATLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

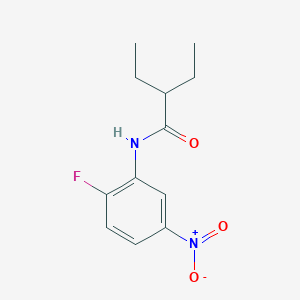
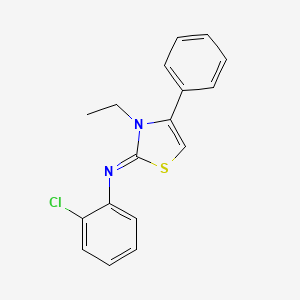
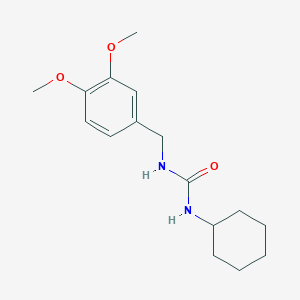
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
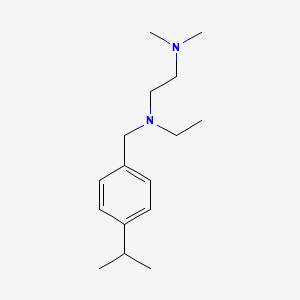
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
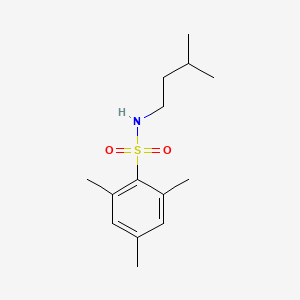

![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
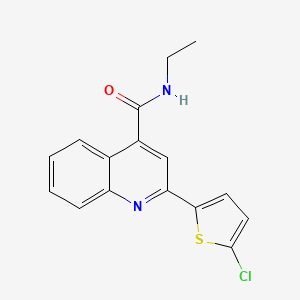
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)
![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)